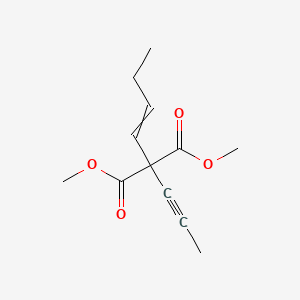![molecular formula C17H12O3 B14319147 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one CAS No. 112185-73-6](/img/structure/B14319147.png)
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound with a unique structure that includes a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one can be achieved through several methods. One notable method involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes with quinones . This reaction is conducted under redox-neutral conditions and involves a possible Rh(III) to Rh(V) to Rh(III) mechanism with an unprecedented β-C elimination step . The reaction conditions typically include the use of [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at 50°C for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer and antimicrobial properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It is used in studies related to gut microbiota metabolites and their effects on human health.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair processes in cancer cells . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,d]pyran-6-one: This compound shares a similar core structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Benzo[b]naphtho[1,2-d]thiophene: This compound has a sulfur atom in place of the oxygen atom in the pyran ring, which can significantly alter its chemical properties and applications.
Uniqueness
3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one is unique due to its specific arrangement of functional groups and fused ring system
Propriétés
Numéro CAS |
112185-73-6 |
|---|---|
Formule moléculaire |
C17H12O3 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
3-hydroxy-7,8-dihydronaphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C17H12O3/c18-11-6-8-13-15(9-11)20-17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-4,6,8-9,18H,5,7H2 |
Clé InChI |
UAGDIASAFWNISA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


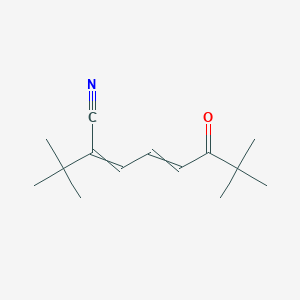
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
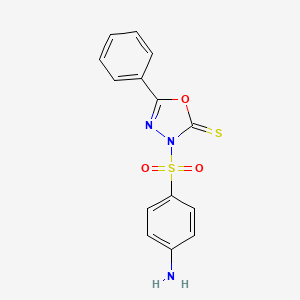


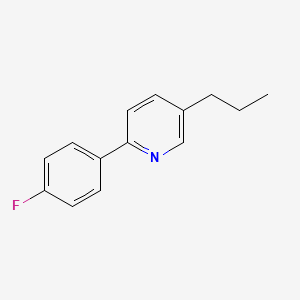



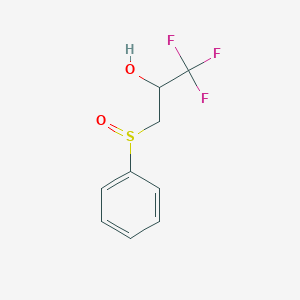
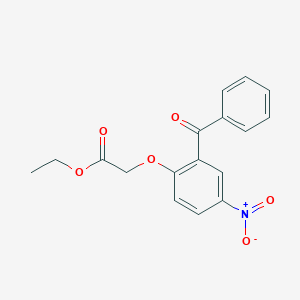
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
